molecular formula C19H24O6 B1228340 5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid CAS No. 1166-98-9

5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

Cat. No. B1228340
CAS RN: 1166-98-9
M. Wt: 348.4 g/mol
InChI Key: JLJLRLWOEMWYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Epigibberellin a1 belongs to the class of organic compounds known as c19-gibberellin 6-carboxylic acids. These are c19-gibberellins with a carboxyl group at the 6-position. 3-Epigibberellin a1 is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 3-epigibberellin A1 is primarily located in the cytoplasm. Outside of the human body, 3-epigibberellin A1 can be found in green vegetables. This makes 3-epigibberellin A1 a potential biomarker for the consumption of this food product.

Scientific Research Applications

Molecular Structure and Properties

  • Complex Polycyclic Skeletons : Studies have identified compounds with complex polycyclic skeletons like 5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid, which crystallize with unique molecular orientations. These compounds are notable for their intricate molecular frameworks and are often derived from natural sources (Lu et al., 2007).

Chemical Synthesis and Structural Studies

  • Synthesis of Hydrophilic Mesocyclic Trithioethers : Research includes the synthesis of functionalized mesocyclic trithioethers, which are similar in complexity to the given compound. These studies focus on synthesizing and structuring compounds with distinct polycyclic forms and understanding their chemical properties (Setzer et al., 1998).

  • Dehydration and Transformation Studies : Investigations into the dehydration of similar complex compounds provide insights into potential chemical transformations and the structural behavior under different conditions. These studies help in understanding the stability and reactivity of such polycyclic compounds (Falshaw & Franklinos, 1984).

Applications in Organic Chemistry

  • Potential Inhibitors of Ethylene Biosynthesis : Research on compounds with similar structures has explored their potential as inhibitors in various biochemical pathways. Understanding these interactions can lead to the development of new chemical agents or drugs (Wick et al., 1995).

  • Synthesis of Novel Compounds from Endophytic Fungi : Studies have isolated and synthesized new compounds from endophytic fungi, which share structural similarities with the given compound. This research has potential implications in discovering novel substances with unique properties (Liao et al., 2018).

properties

CAS RN

1166-98-9

Product Name

5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)

InChI Key

JLJLRLWOEMWYQK-UHFFFAOYSA-N

SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O

synonyms

gibberellin A(1)
gibberellin A1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Reactant of Route 2
5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Reactant of Route 3
5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Reactant of Route 4
5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Reactant of Route 5
5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Reactant of Route 6
5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

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